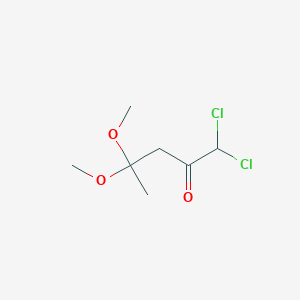
1,1-Dichloro-4,4-dimethoxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-4,4-dimethoxypentan-2-one is an organic compound with the molecular formula C7H12Cl2O3. It is a chlorinated ketone with two methoxy groups attached to the fourth carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4,4-dimethoxypentan-2-one can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethoxypentan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-4,4-dimethoxypentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1-dichloro-4,4-dimethoxypentanol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4,4-dimethoxypentan-2-one, while reduction with LiAlH4 can produce 1,1-dichloro-4,4-dimethoxypentanol.
Scientific Research Applications
1,1-Dichloro-4,4-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dichloro-4,4-dimethoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The methoxy groups can also influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-4-methoxypentan-2-one: Similar structure but with one less methoxy group.
1,1-Dichloro-4,4-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.
1,1-Dichloro-4,4-dimethoxyhexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloro-4,4-dimethoxypentan-2-one is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
61203-76-7 |
|---|---|
Molecular Formula |
C7H12Cl2O3 |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1,1-dichloro-4,4-dimethoxypentan-2-one |
InChI |
InChI=1S/C7H12Cl2O3/c1-7(11-2,12-3)4-5(10)6(8)9/h6H,4H2,1-3H3 |
InChI Key |
LFYAWYJUSAPILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C(Cl)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
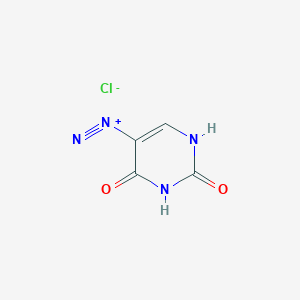
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)



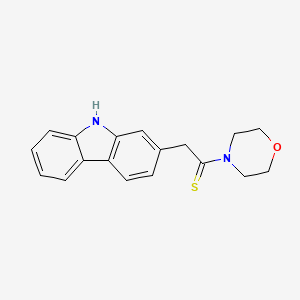
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
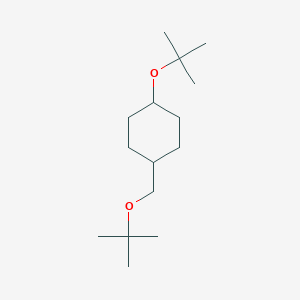
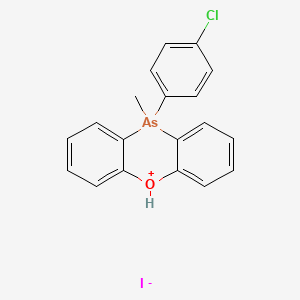
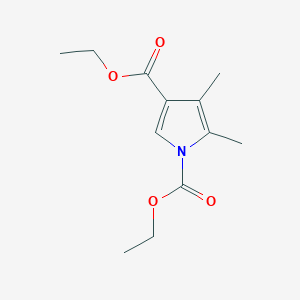
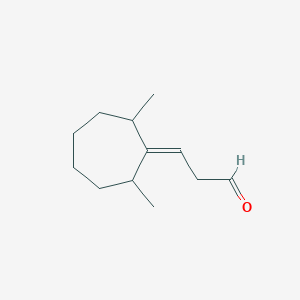
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
